[1-(3,4-Dimethylphenyl)ethyl](propyl)amine [1-(3,4-Dimethylphenyl)ethyl](propyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17798033
InChI: InChI=1S/C13H21N/c1-5-8-14-12(4)13-7-6-10(2)11(3)9-13/h6-7,9,12,14H,5,8H2,1-4H3
SMILES:
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol

[1-(3,4-Dimethylphenyl)ethyl](propyl)amine

CAS No.:

Cat. No.: VC17798033

Molecular Formula: C13H21N

Molecular Weight: 191.31 g/mol

* For research use only. Not for human or veterinary use.

[1-(3,4-Dimethylphenyl)ethyl](propyl)amine -

Specification

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
IUPAC Name N-[1-(3,4-dimethylphenyl)ethyl]propan-1-amine
Standard InChI InChI=1S/C13H21N/c1-5-8-14-12(4)13-7-6-10(2)11(3)9-13/h6-7,9,12,14H,5,8H2,1-4H3
Standard InChI Key BWCFEBAFUXQTER-UHFFFAOYSA-N
Canonical SMILES CCCNC(C)C1=CC(=C(C=C1)C)C

Introduction

Chemical Identity and Structural Characteristics

1-(3,4-Dimethylphenyl)ethylamine features a nitrogen atom bonded to three distinct groups:

  • A propyl chain (CH2CH2CH3-\text{CH}_2\text{CH}_2\text{CH}_3).

  • A 1-(3,4-dimethylphenyl)ethyl group (CH2CH2-C6H3(CH3)2-\text{CH}_2\text{CH}_2\text{-C}_6\text{H}_3(\text{CH}_3)_2-3,4).

The 3,4-dimethylphenyl moiety introduces steric hindrance and electronic effects that influence reactivity and physicochemical properties. The compound’s structure is validated by its molecular formula (C13H21N\text{C}_{13}\text{H}_{21}\text{N}) and mass spectrometry data .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H21N\text{C}_{13}\text{H}_{21}\text{N}
Molecular Weight191.31 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

Synthesis Methodologies

Catalytic Hydrogenation-Based Synthesis

A patent (CN104250215A) describes a one-step synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline, a structurally related compound, using:

  • 3,4-Dimethylnitrobenzene as the aromatic precursor.

  • Propione (3-pentanone) as the ketone component.

  • Platinum-carbon catalyst (2–4% Pt loading) and phosphoric acid–sodium dihydrogen phosphate buffer (pH 3–3.5) .

Reaction Conditions:

  • Temperature: 40–55°C

  • Hydrogen pressure: 0.1–0.5 MPa

  • Time: ≤30 minutes

This method achieves a 99.8% yield by integrating nitro group reduction, imine formation, and hydrogenation into a single step. The buffer stabilizes the acidic environment, minimizing side products like oxy-compounds and imines .

Chemical Equation:

C6H3(CH3)2NO2+C3H7CO+3H2Pt/C, bufferC13H21N+2H2O\text{C}_6\text{H}_3(\text{CH}_3)_2\text{NO}_2 + \text{C}_3\text{H}_7\text{CO} + 3\text{H}_2 \xrightarrow{\text{Pt/C, buffer}} \text{C}_{13}\text{H}_{21}\text{N} + 2\text{H}_2\text{O}

Table 2: Optimization of Synthesis Parameters

ParameterOptimal ValueYield
Platinum loading2.5–3.5%99.8%
Hydrogen pressure0.5 MPa99.8%
Molar ratio (ketone:aryl)1.5:199.6%

Physicochemical and Spectroscopic Data

Experimental data for 1-(3,4-Dimethylphenyl)ethylamine remain sparse, but inferences can be drawn from analogues:

  • Lipophilicity: The 3,4-dimethylphenyl group enhances hydrophobicity, suggesting a high logP value.

  • Solubility: Likely soluble in organic solvents (e.g., ethanol, dichloromethane) but insoluble in water.

  • Stability: Tertiary amines are generally stable under inert atmospheres but may oxidize in the presence of strong oxidizers.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodConditionsYieldAdvantages
Pt/C Hydrogenation 40–55°C, 0.5 MPa99.8%One-step, low byproducts
Rh-Catalyzed Coupling 50–120°C, 50 bar88–99%Broad substrate scope

The platinum-based method excels in efficiency, while transition-metal approaches offer versatility for diverse substrates.

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